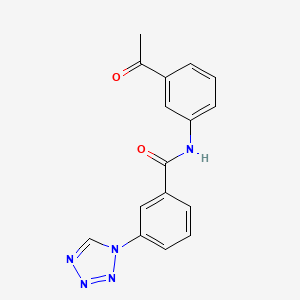

N-(3-acetylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(3-acetylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-acetylphenyl substituent on the amide nitrogen and a 1H-tetrazole group at the meta position of the benzamide core. The tetrazole moiety, a heterocyclic ring with four nitrogen atoms, enhances metabolic stability and bioavailability, making it a common pharmacophore in drug design .

Properties

Molecular Formula |

C16H13N5O2 |

|---|---|

Molecular Weight |

307.31 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H13N5O2/c1-11(22)12-4-2-6-14(8-12)18-16(23)13-5-3-7-15(9-13)21-10-17-19-20-21/h2-10H,1H3,(H,18,23) |

InChI Key |

IKVQHFNVEWSDLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Origin of Product |

United States |

Biological Activity

N-(3-acetylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound consists of three main structural components:

- Acetylphenyl group : Contributes to lipophilicity and potential interactions with biological targets.

- Tetrazole ring : Known for its bioactivity, particularly in modulating various receptor activities.

- Benzamide moiety : Often associated with inhibitory effects on certain enzymes.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Here are some key mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's. Research indicates that related benzamide derivatives display IC50 values ranging from 0.056 to 2.57 μM against AChE, suggesting strong inhibitory potential .

- Receptor Modulation : The tetrazole moiety may interact with serotonin receptors and other G-protein coupled receptors (GPCRs), influencing neurotransmission and mood regulation. This interaction is significant in the context of developing treatments for mood disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds that share structural similarities have shown promising results in inhibiting cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-15 (Colon carcinoma) | 5.0 | |

| Compound B | Jurkat (T-cell leukemia) | 2.5 | |

| This compound | A549 (Lung cancer) | TBD | Current Study |

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. By inhibiting AChE, it may help increase acetylcholine levels in the brain, thereby enhancing cognitive function and providing a therapeutic avenue for Alzheimer's disease .

Case Studies

Several case studies have explored the efficacy of related compounds:

- Study on AChE Inhibitors :

- Anticancer Activity in Preclinical Models :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives similar to N-(3-acetylphenyl)-3-(1H-tetrazol-1-yl)benzamide demonstrate significant cytotoxic effects against various cancer cell lines. A notable study utilized the MTT assay to evaluate the anticancer potential of related tetrazole derivatives against breast cancer (MDA-MB-231), prostate carcinoma (LNCaP), and colorectal adenocarcinoma (Caco-2) cell lines, revealing promising results in inhibiting cell proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 |

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of benzamide derivatives, including this compound, and tested their anticancer efficacy against multiple cell lines. The results demonstrated that the compound exhibited selective cytotoxicity, particularly against breast cancer cells, with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of tetrazole-based compounds. This compound was tested against various pathogens, showing potent activity comparable to established antibiotics. This study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Tetrazole Substitution

The positional isomer N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide (Compound D633-0052, ) shares the same molecular formula (C₁₆H₁₃N₅O₂ ) but differs in the tetrazole group’s placement (para vs. meta). Key differences include:

- logP : The 4-tetrazole isomer has a logP of 2.0197 , suggesting moderate lipophilicity, while the meta-substituted target compound may exhibit altered solubility due to steric effects .

- Hydrogen bonding : The meta-tetrazole isomer likely has a distinct hydrogen-bonding profile, affecting target binding and pharmacokinetics.

Table 1: Comparison of Tetrazole-Substituted Benzamides

*Predicted values based on analogs.

Functional Group Variations

Acetylphenyl Derivatives

Compounds with acetylphenyl groups but differing substituents include:

- N-(3-Acetylphenyl)-4-(trifluoromethyl)benzamide (3l) : Synthesized via CuBr₂-catalyzed coupling (92% yield), this derivative replaces tetrazole with a trifluoromethyl group, enhancing electron-withdrawing properties and metabolic stability .

- N-(3-Acetylphenyl)-4-(2-oxo-2-phenylethylamino)benzamide (68): Features an amino linker instead of tetrazole, resulting in a higher melting point (201–203°C) and altered solubility .

Table 2: Acetylphenyl Benzamide Derivatives

Tetrazole-Containing Analogs

- N-{4-[(1H-Benzotriazol-1-ylacetyl)(3-thienylmethyl)amino]phenyl}benzamide: Incorporates a benzotriazole moiety, which may confer redox activity but introduces synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.